tert-butyl N-(3-iodo-5-nitrophenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-iodo-5-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2O4/c1-11(2,3)18-10(15)13-8-4-7(12)5-9(6-8)14(16)17/h4-6H,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGVIKBMRWQNJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401168372 | |
| Record name | Carbamic acid, N-(3-iodo-5-nitrophenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353878-19-9 | |
| Record name | Carbamic acid, N-(3-iodo-5-nitrophenyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353878-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(3-iodo-5-nitrophenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-iodo-5-nitrophenyl)carbamate typically involves the following steps:
Nitration: The starting material, 3-iodoaniline, undergoes nitration to introduce the nitro group at the 5-position of the phenyl ring.
Carbamoylation: The nitrated product is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the tert-butyl carbamate derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-iodo-5-nitrophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, though these reactions are less frequently applied to this compound.
Major Products
Substitution: Products depend on the substituent introduced, such as azido or cyano derivatives.
Reduction: The major product is tert-butyl N-(3-iodo-5-aminophenyl)carbamate.
Oxidation: Potential products include oxidized derivatives of the phenyl ring, though specific examples are rare.
Scientific Research Applications
Tert-butyl N-(3-iodo-5-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of probes for biological imaging and diagnostic purposes.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl N-(3-iodo-5-nitrophenyl)carbamate exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to certain molecular targets.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 5-nitro group in the target compound enhances electrophilicity at the aromatic ring, facilitating nucleophilic aromatic substitution (NAS) reactions. In contrast, the 5-CF₃ group in provides both steric bulk and electronic effects, favoring SNAr mechanisms.
- Halogen Substituents : The 3-iodo substituent enables transition metal-catalyzed cross-coupling reactions more efficiently than bromo or chloro analogs (e.g., ) due to iodine’s superior leaving-group ability and lower bond dissociation energy .
- Amino vs. Nitro Groups: The 3-amino group in allows for peptide bond formation or reductive alkylation, whereas the nitro group in the target compound requires reduction to an amine for similar applications, adding a synthetic step .
Physicochemical Properties and Stability
Solubility and Stability Trends:
- Solubility: The target compound’s nitro group reduces solubility in polar solvents compared to methyl or amino-substituted analogs (e.g., ). However, the Boc group improves solubility in dichloromethane and THF .
- Thermal Stability : Nitro groups (as in the target compound and ) may reduce thermal stability compared to halogenated analogs (e.g., ), necessitating storage at low temperatures to prevent decomposition.
- Photoreactivity : Iodo-substituted aromatics (target compound) are prone to light-induced degradation, unlike bromo or trifluoromethyl derivatives .
Biological Activity
tert-butyl N-(3-iodo-5-nitrophenyl)carbamate is a compound of interest due to its potential biological activities, particularly in pharmaceutical applications. Understanding its biological activity involves examining its efficacy against various cell lines, mechanisms of action, and structure-activity relationships (SAR). This article compiles data from recent studies, highlighting key findings and presenting relevant case studies.
Chemical Structure and Properties
The compound this compound can be represented by the following chemical structure:
This structure features a tert-butyl group, a nitrophenyl moiety, and an iodine substituent, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its anticancer properties and effects on different cancer cell lines.
Anticancer Activity
Recent research has shown that derivatives of carbamates exhibit significant cytotoxicity against several cancer cell lines. For example, compounds similar to this compound demonstrated IC50 values in the low micromolar range against human leukemia and breast cancer cell lines, suggesting potent anticancer properties.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via caspase activation |
| U-937 (Leukemia) | 1.54 | Cell cycle arrest at G1 phase |
| HCT-116 (Colon Cancer) | 2.41 | Inhibition of proliferation |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups (like nitro and iodine) at specific positions on the aromatic ring enhances biological activity. The following observations were made:
- Iodine Substituent : The presence of iodine at the 3-position significantly increases potency due to enhanced interaction with cellular targets.
- Nitro Group : The nitro group at the 5-position contributes to increased lipophilicity, facilitating better membrane permeability.
- Tert-butyl Group : This group aids in stabilizing the compound's structure and enhances solubility.
Case Study 1: Efficacy Against Leukemia Cells
In a study involving human leukemia cell lines (CEM-13), this compound showed remarkable cytotoxicity with an IC50 value of 0.48 µM. Flow cytometry analysis revealed that the compound induced apoptosis through caspase activation pathways.
Case Study 2: Breast Cancer Treatment
In another study focused on breast cancer cell lines (MCF-7), the compound exhibited an IC50 value of 0.65 µM, indicating strong potential as an anticancer agent. The mechanism involved arresting the cell cycle at the G1 phase and triggering apoptotic pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl N-(3-iodo-5-nitrophenyl)carbamate?
- Methodology : The compound is typically synthesized via carbamate protection of an aniline precursor. A common approach involves coupling 3-iodo-5-nitroaniline with tert-butyl carbamate using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane or DMF. Reaction conditions (e.g., 0–25°C, 12–24 hours) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) are critical for yields >70% .
- Key Variables :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reagent Ratio | 1:1.2 (aniline:EDCI) | Maximizes coupling efficiency |
| Solvent | DMF | Enhances solubility of nitro groups |
| Temperature | 25°C | Balances reaction rate vs. side reactions |
Q. How is this compound characterized spectroscopically?
- Techniques :
- 1H/13C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (9H), while the aromatic protons show splitting patterns consistent with nitro and iodine substituents (e.g., meta-iodo protons at ~8.2 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion [M+H]+ matches the molecular weight (e.g., 378.1 g/mol for C₁₁H₁₂IN₂O₄) .
Q. What solvents and conditions stabilize this compound during storage?
- Stability : The compound is light-sensitive due to the nitro group. Store in amber vials at –20°C under inert gas (Ar/N₂). Avoid prolonged exposure to moisture to prevent carbamate hydrolysis .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-iodo-5-nitro substituents influence cross-coupling reactivity?
- Mechanistic Insight : The iodine atom acts as a leaving group in Ullmann or Suzuki-Miyaura couplings, while the nitro group directs electrophilic substitution. Density Functional Theory (DFT) studies show that the nitro group’s electron-withdrawing nature lowers the energy barrier for oxidative addition in palladium-catalyzed reactions .
- Experimental Data :
| Reaction Type | Catalyst | Yield (%) | Byproducts |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 65 | Deiodinated aryl |
| Ullmann Coupling | CuI/1,10-phen | 52 | Nitro reduction |
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
- Crystallography : Single-crystal X-ray diffraction (performed using SHELX programs ) reveals the dihedral angle between the carbamate and phenyl ring (typically 15–25°). Discrepancies in literature may arise from polymorphism or solvent inclusion.
- Case Study : Two studies reported conflicting torsion angles (18° vs. 24°). SHELXL refinement showed the difference stemmed from solvent (acetonitrile vs. ethanol) hydrogen-bonding interactions .
Q. What computational models predict the compound’s reactivity in nucleophilic aromatic substitution?
- Modeling Approach :
Frontier Molecular Orbitals (FMOs) : The LUMO (-3.2 eV) localizes on the nitro-substituted ring, indicating susceptibility to nucleophilic attack.
Mulliken Charges : The iodine atom has a partial charge of –0.12, facilitating displacement by nucleophiles like amines or thiols .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
